

A Comprehensive Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate

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CAS Number: 99464-83-2

This technical guide provides an in-depth overview of **1-Chloroethyl Cyclohexyl Carbonate**, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, experimental protocols for its synthesis, and its significant applications, particularly in the formation of prodrugs.

Chemical and Physical Properties

1-Chloroethyl Cyclohexyl Carbonate is a colorless to pale yellow liquid.[1][2] It is a halogenated organic compound classified as a chlorinated carbonate ester. The presence of a chloroethyl group makes it a reactive intermediate, particularly susceptible to nucleophilic substitution reactions.[2][3][4] It is soluble in common organic solvents such as toluene, acetone, chloroform, and THF, with limited solubility in water.[5][6]

Table 1: Chemical Identification and Properties



Property	Value
CAS Number	99464-83-2
Molecular Formula	C ₉ H ₁₅ ClO ₃ [2][7][8][9]
Molecular Weight	206.66 g/mol [3][8]
IUPAC Name	1-chloroethyl cyclohexyl carbonate[7][10]
Synonyms	Carbonic acid 1-chloroethyl cyclohexyl ester, 1- (Cyclohexyloxycarbonyloxy)ethyl chloride, Cilexetil chloride[2][7]
InChI Key	ONZWFHWHTYZZLM-UHFFFAOYSA-N[3][8] [10]
Canonical SMILES	CC(OC(=O)OC1CCCCC1)Cl[7]
Purity	>98.0% (GC)[5][9][11]

Table 2: Physical and Spectroscopic Data



Property	Value
Appearance	Colorless to pale yellow liquid[1][2]
Odor	Faint, characteristic ether-like or pungent odor[5]
Density	1.12 - 1.13 g/cm³ (Predicted)[1][5]
Boiling Point	84 °C[1]
Melting Point	-16 °C[5]
Flash Point	84 °C[4]
Solubility	Soluble in common organic solvents (toluene, acetone, chloroform, THF); slightly soluble in water[5]
¹ H-NMR (CDCl ₃ , 500 MHz)	δ 1.22-1.30 (m, 1H), 1.32-1.41 (m, 2H), 1.42- 1.58 (m, 3H), 1.71-1.80 (m, 2H), 1.83 (d, J=6.0 Hz, 3H), 1.89-2.00 (m, 2H), 4.65-4.72 (m, 1H), 6.43 (q, J=6.0 Hz, 1H)[12]

Synthesis and Experimental Protocols

The most common method for synthesizing **1-Chloroethyl Cyclohexyl Carbonate** is through the direct esterification of cyclohexanol with **1**-chloroethyl chloroformate.[3][4] This reaction is a nucleophilic acyl substitution, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Detailed Experimental Protocol for Synthesis

This protocol is based on a commonly cited method for the laboratory-scale synthesis of **1- Chloroethyl Cyclohexyl Carbonate**.[1][12][13]

Materials:

- Cyclohexanol
- 1-Chloroethyl chloroformate

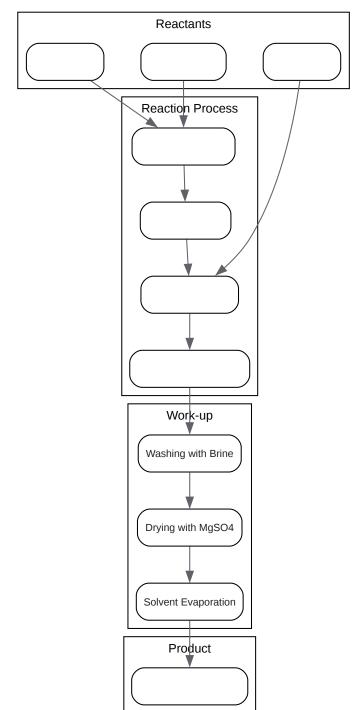


- Pyridine
- Methylene chloride (CH₂Cl₂)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A solution of cyclohexanol (e.g., 1.83 g) and pyridine (e.g., 1.45 g) in methylene chloride (e.g., 30 ml) is prepared in a reaction vessel.[13]
- The solution is cooled to -78°C using a dry ice/acetone bath.[13]
- 1-Chloroethyl chloroformate (e.g., 2.0 ml) is added dropwise to the stirred solution over a period of 10 minutes.[13]
- After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 16 hours.[13]
- The reaction mixture is then washed three times with saturated aqueous sodium chloride.
 [13]
- The organic layer is dried over anhydrous magnesium sulfate.[13]
- The solvent is removed under reduced pressure to yield 1-Chloroethyl Cyclohexyl
 Carbonate as a colorless oil.[13]





Synthesis Workflow of 1-Chloroethyl Cyclohexyl Carbonate

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Caption: Synthesis workflow for 1-Chloroethyl Cyclohexyl Carbonate.

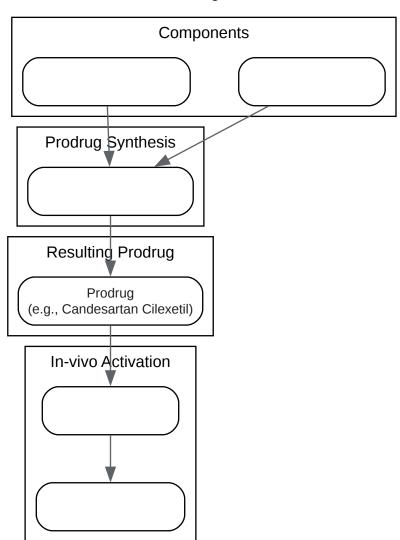


Applications in Drug Development

The primary application of **1-Chloroethyl Cyclohexyl Carbonate** is as a crucial intermediate in the synthesis of pharmaceuticals, most notably Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[1][14] Its utility stems from its role in creating prodrugs, which are inactive compounds that are metabolized in the body to release the active drug.[3] This strategy is often employed to enhance the bioavailability of a therapeutic agent.[3]

The compound's reactivity is harnessed to attach the (1-cyclohexyloxycarbonyloxy)ethyl group to a parent drug molecule.[3] This moiety can improve the drug's absorption and distribution, and is later cleaved in the body to release the active pharmaceutical ingredient.





Role as a Prodrug Intermediate

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Caption: Logical relationship of **1-Chloroethyl Cyclohexyl Carbonate** in prodrug formation.

Reactivity and Mechanism

The key to the functionality of **1-Chloroethyl Cyclohexyl Carbonate** lies in the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (the chlorine atom).[3] This facilitates nucleophilic substitution reactions, which are fundamental to its application in



organic synthesis.[3][4] The reaction can proceed through either an SN1 or SN2 pathway, depending on the specific reaction conditions and the nucleophile involved.[3][4]

Safety and Handling

1-Chloroethyl Cyclohexyl Carbonate is considered harmful and can cause irritation to the skin, mucous membranes, and eyes.[5] It is recommended to use appropriate personal protective equipment, including glasses, gloves, and protective clothing, when handling this compound.[5] The oral LD50 in rats is 5600 mg/kg.[5] For storage, the compound should be kept in a sealed, dry, and well-ventilated area, preferably at room temperature or below 15°C for long-term stability.[5][9][10][15]

Conclusion

1-Chloroethyl Cyclohexyl Carbonate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and reactivity profile make it an essential building block for the creation of complex molecules, particularly in the development of prodrugs to enhance therapeutic efficacy. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development.

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